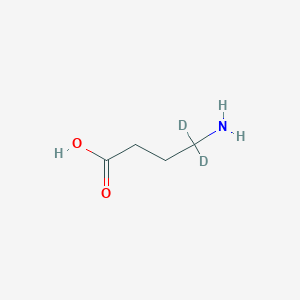
2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl-D3)ethylamine hydrochloride, also known as dopamine hydrochloride, is a catecholamine neurotransmitter. It is derived from tyrosine and serves as a precursor to norepinephrine and epinephrine. This compound plays a crucial role in the brain’s extrapyramidal system, regulating movement and various other functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl-D3)ethylamine hydrochloride typically involves the hydroxylation of phenylalanine to form 3,4-dihydroxyphenylalanine (L-DOPA), followed by decarboxylation to produce dopamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroxyphenyl-D3)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxyphenylethylamine.
Substitution: It can undergo substitution reactions at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Halogenated derivatives of the aromatic ring
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroxyphenyl-D3)ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role as a neurotransmitter and its effects on cellular processes.
Medicine: Used in the treatment of conditions like Parkinson’s disease and heart failure.
Industry: Employed in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The compound exerts its effects by binding to dopamine receptors in the brain, which are part of the G-protein coupled receptor family. This binding activates various intracellular signaling pathways, leading to changes in cellular activity. The primary molecular targets include dopamine receptors D1 through D5, each of which has distinct functions and distribution in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter derived from dopamine.
Epinephrine: Also derived from dopamine and involved in the fight-or-flight response.
Serotonin: A neurotransmitter with similar functions but different chemical structure
Uniqueness
2-(3,4-Dihydroxyphenyl-D3)ethylamine hydrochloride is unique due to its specific role in the brain’s extrapyramidal system and its involvement in regulating movement. Its ability to act as a precursor to other important neurotransmitters like norepinephrine and epinephrine further highlights its significance .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1D,2D,5D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-GONYBWEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCN)[2H])O)O)[2H].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)










